molecular formula C13H21NO3 B2503490 Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1540034-11-4

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No. B2503490
CAS RN: 1540034-11-4
M. Wt: 239.315
InChI Key: HHRNOJABFMZQFA-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and drug discovery. Spirocyclic compounds are known for their rigid structures, which can mimic the three-dimensional shape of biologically active molecules, making them valuable in the design of new drugs.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, an efficient synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described, which provides a method for creating bifunctional spirocyclic compounds with potential for further chemical derivatization . Similarly, the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been achieved, demonstrating the feasibility of constructing complex spirocyclic peptidomimetics .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex, as evidenced by the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. This molecule exhibits mirror symmetry and features a hexahydropyrimidine ring in a chair conformation with substituents bonded equatorially, demonstrating the intricate three-dimensional arrangements possible within this class of compounds .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the reactivity of spirocyclic ketones with compounds containing an active methylene group .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate are not detailed in the provided papers, the properties of similar spirocyclic compounds can be inferred. These compounds typically have high boiling points and exhibit stability due to their rigid structures. Their solubility can vary depending on the functional groups present, which also influences their reactivity and potential applications in drug design and synthesis .

Scientific Research Applications

Synthesis and Derivatization

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate and its related compounds have been utilized in various synthetic processes. Meyers et al. (2009) describe efficient routes to synthesize tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for selective derivatization on azetidine and cyclobutane rings, providing an entry point to novel compounds (Meyers et al., 2009). Similarly, Moskalenko and Boev (2012) report on the synthesis of spirocyclic 3-oxotetrahydrofurans having carbo- and heterocyclic fragments, potentially for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Structural Characterization

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterizing its structure through NMR spectroscopy and X-ray diffraction analysis. This study emphasizes the importance of structural characterization in understanding the properties of such compounds (Moriguchi et al., 2014).

Safety and Hazards

For safety information and potential hazards associated with Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-6-10(15)13(14)7-4-5-8-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRNOJABFMZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C12CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate

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